2-(Benzyloxy)-1-chloro-3-ethynylbenzene
Description
2-(Benzyloxy)-1-chloro-3-ethynylbenzene is a substituted benzene derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position, a chlorine atom at the 1-position, and an ethynyl (-C≡CH) group at the 3-position. This compound is of interest in organic synthesis due to its multifunctional structure, which enables applications in cross-coupling reactions, polymer chemistry, and pharmaceutical intermediates. The ethynyl group’s sp-hybridized carbon allows for unique reactivity, such as participation in click chemistry (e.g., azide-alkyne cycloaddition), while the benzyloxy and chloro substituents modulate electronic and steric properties .
Properties
IUPAC Name |
1-chloro-3-ethynyl-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c1-2-13-9-6-10-14(16)15(13)17-11-12-7-4-3-5-8-12/h1,3-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSCTVCHSIHCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)Cl)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-chloro-3-ethynylbenzene typically involves a multi-step processThe ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ethynyl group in 2-(Benzyloxy)-1-chloro-3-ethynylbenzene can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alkanes or alcohols.
Substitution: Products depend on the nucleophile used, such as ethers or amines.
Scientific Research Applications
Chemistry: 2-(Benzyloxy)-1-chloro-3-ethynylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: While specific biological applications of this compound are less documented, its derivatives may be explored for potential pharmaceutical properties, including as precursors to bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals. Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-chloro-3-ethynylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The benzyloxy group can participate in nucleophilic substitution reactions, while the ethynyl group can undergo coupling reactions. The chlorine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of 2-(Benzyloxy)-1-chloro-3-ethynylbenzene with analogous compounds:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in 2-(Benzyloxy)-1-bromo-3-nitrobenzene is strongly electron-withdrawing, enhancing electrophilic substitution reactivity at the meta position. In contrast, the ethynyl group in the target compound exhibits both electron-withdrawing (inductive) and π-donor (resonance) effects, creating unique electronic profiles .
- Steric Effects : The ethynyl group’s linear geometry minimizes steric hindrance compared to bulkier substituents like phenethoxy (-OCH₂CH₂C₆H₅) in 4-(Benzyloxy)-3-phenethoxybenzaldehyde .
- Reactivity : The ethynyl group enables click chemistry, while bromo/nitro substituents favor nucleophilic aromatic substitution (e.g., Suzuki coupling for bromo derivatives) .
Physicochemical Properties
Comparative physicochemical data (where available):
Notes:
Toxicity and Regulatory Considerations
- Chlorinated aromatics may exhibit environmental persistence .
- Ethynyl Group : Generally low acute toxicity but poses fire hazards due to terminal alkyne reactivity.
Q & A
Q. Purity Optimization :
- Use HPLC (≥98% purity criteria, as per safety guidelines for structurally related compounds) .
- Recrystallization from ethanol/water mixtures improves yield (validated by X-ray crystallography in similar benzyloxy-chloro systems) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₅H₁₁ClO). NIST-standardized electron ionization (EI) protocols are recommended .
- X-ray Crystallography : Definitive structural confirmation (e.g., bond angles, packing motifs), as demonstrated for analogous benzyloxy-chloro derivatives .
Advanced: How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Ethynyl Group : Enables Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings. Steric hindrance from the benzyloxy group may reduce reaction rates (observed in similar systems) .
- Chloro Substituent : Directs electrophilic substitutions to the para position. However, the ethynyl group’s electron-withdrawing effect can deactivate the ring, requiring harsher conditions (e.g., Pd(OAc)₂/XPhos catalysts at 100°C) .
- Contradiction Note : Some studies report unexpected regioselectivity in Suzuki-Miyaura couplings due to competing π-π interactions between benzyloxy and aryl boronic acids .
Advanced: How can contradictions in spectroscopic data be resolved (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Case Study : Discrepancies between experimental ¹H NMR shifts and DFT-predicted values (e.g., δ 5.1 ppm observed vs. δ 4.9 ppm calculated) may arise from solvent effects or crystal packing.
- Resolution Strategies :
- Reference Standards : Compare with NIST’s electron ionization mass spectra for fragmentation patterns .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (mandatory for skin/eye irritants, as per structurally related compounds) .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl during deprotection steps) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced: Can this compound serve as a precursor for photoactive or polymeric materials?
Methodological Answer:
- Photophysical Applications : The ethynyl group enables conjugation for UV-absorbing materials (e.g., benzophenone analogs in sunscreen research ).
- Polymerization Potential : Ethynyl groups undergo cyclotrimerization to form aryl rings under Cu(I) catalysis, useful in conductive polymers .
- Limitations : Benzyloxy groups may reduce thermal stability (TGA data for similar compounds show decomposition >200°C) .
Advanced: How to optimize reaction yields in multi-step syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
